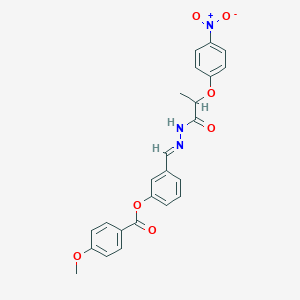
3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C24H21N3O7 and a molecular weight of 463.451 g/mol . This compound is known for its unique structure, which includes a nitrophenoxy group, a propanoyl group, and a methoxybenzoate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the nitrophenoxy intermediate: This involves the nitration of phenol to form 4-nitrophenol, which is then reacted with propanoyl chloride to form 4-nitrophenoxypropanoyl chloride.
Formation of the carbohydrazonoyl intermediate: This involves the reaction of hydrazine with the propanoyl chloride intermediate to form the carbohydrazonoyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as the use of large-scale reactors, precise temperature control, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The carbohydrazonoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzoate group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorobenzoate group instead of a methoxybenzoate group.
4-[4-(4-NITROPHENOXY)PHENYL]-5-SUBSTITUTED-2H-1,2,4-TRIAZOLE-3-THIONES: Contains a nitrophenoxy group and a triazole ring.
Uniqueness
3-(2-(2-(4-NITROPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenoxy, carbohydrazonoyl, and methoxybenzoate groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
[3-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O7/c1-16(33-21-12-8-19(9-13-21)27(30)31)23(28)26-25-15-17-4-3-5-22(14-17)34-24(29)18-6-10-20(32-2)11-7-18/h3-16H,1-2H3,(H,26,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYMWGTINJLCI-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

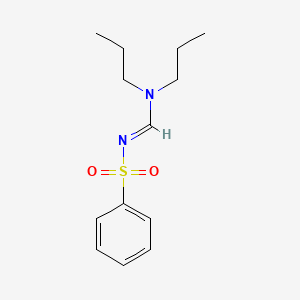
![METHYL 1-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5792214.png)
![N-allyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5792216.png)
![ethyl 4-[(2,3-dichlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5792221.png)
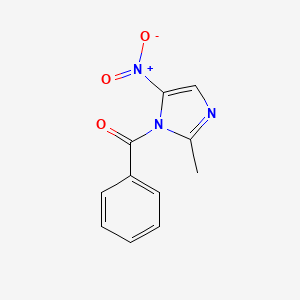
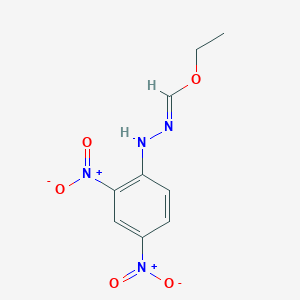

![3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5792249.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5792257.png)
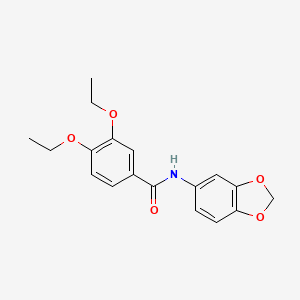
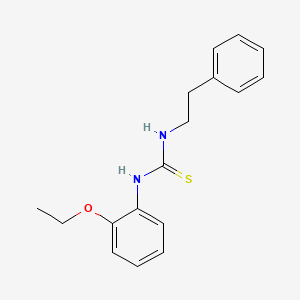
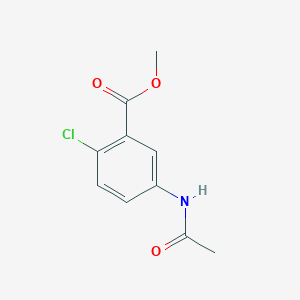
![2-(3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B5792282.png)
